

The Pyrrolidinone Scaffold: A Versatile Core for Therapeutic Innovation

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Compound of Interest

Compound Name: *1-Methyl-2-oxopyrrolidine-3-carboxylic acid*

Cat. No.: *B1284075*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidinone ring, a five-membered lactam, represents a privileged scaffold in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. Its unique structural and physicochemical properties, including its ability to form key hydrogen bonds and its conformational flexibility, have made it a cornerstone in the design of molecules targeting a wide range of biological processes. This technical guide provides a comprehensive overview of the burgeoning therapeutic applications of substituted pyrrolidinones, with a focus on their potential in oncology, infectious diseases, and neurodegenerative disorders. Detailed experimental protocols, quantitative biological data, and visual representations of key mechanisms and workflows are presented to facilitate further research and development in this exciting field.

Anticancer Applications of Substituted Pyrrolidinones

Substituted pyrrolidinones have emerged as a promising class of anticancer agents, exhibiting efficacy against various cancer cell lines through diverse mechanisms of action. These include the inhibition of key enzymes involved in cancer progression, such as histone deacetylases (HDACs) and monoacylglycerol lipase (MAGL), as well as the induction of apoptosis and cell cycle arrest.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected substituted pyrrolidinone derivatives against various cancer cell lines.

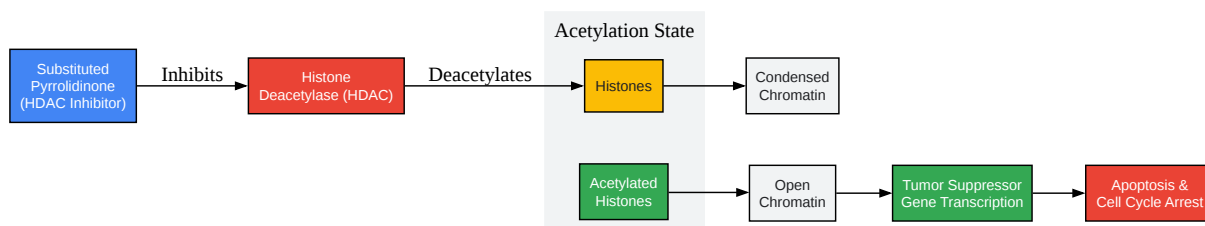
Compound ID	Substitution Pattern	Target/Mechanism	Cancer Cell Line	IC50/EC50 (μM)	Reference
3h	Polysubstituted pyrrolidine	Proliferation inhibition	HCT116 (Colon)	2.9 - 16	[1] [2]
3k	Polysubstituted pyrrolidine	Proliferation inhibition, G0/G1 cell cycle arrest, apoptosis induction	HCT116 (Colon), HL60 (Leukemia)	2.9 - 16	[1] [2]
Pyrrolidinone-Hydrazone 13	Diphenylamine-pyrrolidin-2-one-hydrazone with 5-nitrothiophene	Cytotoxicity	IGR39 (Melanoma)	2.50 ± 0.46	[3]
PPC-1 (Prostate)	3.63 ± 0.45	[3]			
MDA-MB-231 (Breast)	5.10 ± 0.80	[3]			
Panc-1 (Pancreatic)	5.77 ± 0.80	[3]			
Benzoxazole clubbed 2-pyrrolidinone 19	4-NO2 substituted phenyl	MAGL inhibition	SNB-75 (CNS Cancer)	8.4 nM (IC50 for MAGL)	[4]
Benzoxazole clubbed 2-pyrrolidinone 20	4-SO2NH2 substituted phenyl	MAGL inhibition	SNB-75 (CNS Cancer)	7.6 nM (IC50 for MAGL)	[4]

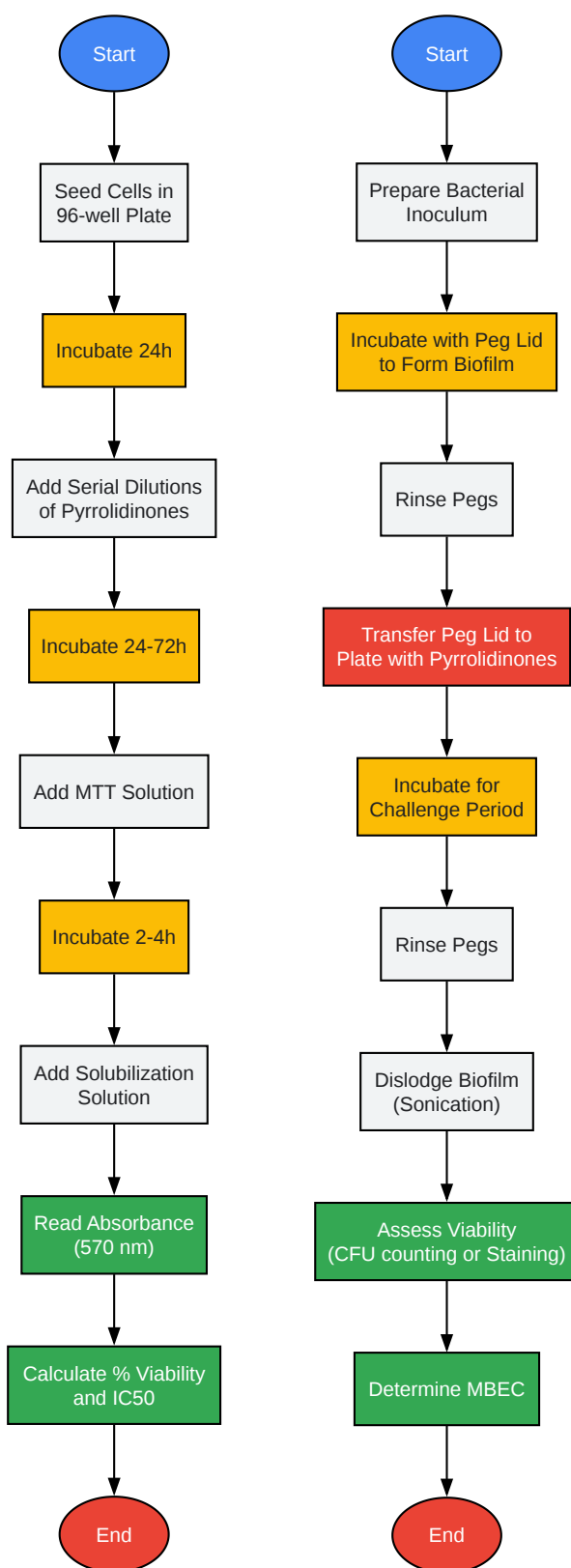
5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivative	1,3,4-oxadiazolethione ring	Cytotoxicity	A549 (Lung)	Reduces viability to 28.0%	[5]
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5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivative	4-aminotriazolethione ring	Cytotoxicity	A549 (Lung)	Reduces viability to 29.6%	[5]
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Key Mechanisms of Action and Signaling Pathways

Histone Deacetylase (HDAC) Inhibition: Certain substituted pyrrolidinones act as HDAC inhibitors. HDACs are enzymes that remove acetyl groups from histones, leading to chromatin compaction and repression of tumor suppressor genes. By inhibiting HDACs, these compounds promote histone acetylation, leading to a more open chromatin structure, re-expression of tumor suppressor genes, and ultimately, cancer cell growth arrest and apoptosis.[\[6\]](#)





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